molecular formula C23H21N7O B607739 Ask1-IN-1

Ask1-IN-1

Cat. No.: B607739
M. Wt: 411.5 g/mol
InChI Key: ZGCMQKWOUIMBEP-UHFFFAOYSA-N
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Description

GS-444217, also known as ASK1-IN-1, is a potent and selective inhibitor of apoptosis signal-regulating kinase 1 (ASK1).

Mechanism of Action

Target of Action

Ask1-IN-1 primarily targets the Apoptosis Signal-regulating Kinase 1 (ASK1) . ASK1, also known as Mitogen-Activated Protein Kinase Kinase 5 (MAP3K5), is a member of the MAP3K family that activates the JNK and p38 MAPK pathways . ASK1 is a crucial cellular stress sensor that modulates diverse responses to oxidative and endoplasmic reticulum (ER) stress and calcium influx .

Mode of Action

This compound acts as an inhibitor of ASK1 . It interacts with ASK1 to prevent its activation, thereby limiting the downstream signaling cascades. This interaction results in the inhibition of the prolonged activation of p38 mitogen-activated protein kinases (P38α and β) and c-Jun N-terminal kinases (JNK1, 2, and 3), which are key mediators of the cellular stress response .

Biochemical Pathways

The primary biochemical pathways affected by this compound are the p38 MAPK and JNK pathways . These pathways are associated with reactive oxygen species (ROS)–induced disease, and numerous studies have demonstrated that their inhibition ameliorates cell death . ASK1 is activated by various types of stresses, such as oxidative stress, proinflammatory cytokines, and endoplasmic reticulum (ER) stress . The inhibition of ASK1 by this compound thus impacts these pathways and their downstream effects.

Pharmacokinetics

The pharmacokinetics of this compound have been studied in healthy subjects . Selonsertib, a first-in-class ASK1 inhibitor, was found to be rapidly and effectively absorbed into the systemic circulation after oral treatment, with a T max of 0.5 h and oral bioavailability of 74% . The brain disposition of selonsertib was limited, with a c max of 008 µg/g and Kp value of 0004 . Renal excretion was identified as a minor pathway of selonsertib elimination .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of damaging cellular responses . By inhibiting ASK1, this compound limits the prolonged activation of P38 and JNK, which are associated with damaging inflammatory responses, reactive oxygen species–induced cell death, and fibrosis in multiple tissues . This can help prevent many human diseases, including arthritis, dementia, and multiple organ dysfunctions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of oxidative stress, proinflammatory cytokines, and ER stress can activate ASK1 , potentially affecting the efficacy of this compound Furthermore, the bioavailability and stability of this compound could be influenced by factors such as pH, temperature, and the presence of other substances in the environment.

Biological Activity

Ask1-IN-1 is a small molecule inhibitor targeting Apoptosis Signal-Regulating Kinase 1 (ASK1), a member of the MAPK kinase kinase (MAP3K) family. ASK1 plays a crucial role in mediating cellular responses to stress, including apoptosis, inflammation, and differentiation. This article delves into the biological activity of this compound, examining its mechanism of action, effects on various cellular pathways, and potential therapeutic applications.

ASK1 is activated in response to various stressors such as reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and pro-inflammatory cytokines like TNF-α. Once activated, ASK1 triggers downstream signaling pathways involving c-Jun N-terminal kinases (JNK) and p38 MAPKs, leading to cellular outcomes such as apoptosis and inflammation . this compound inhibits ASK1 activity by preventing its activation through these stress signals.

Key Mechanisms:

  • Inhibition of JNK and p38 MAPK Activation : this compound effectively reduces the phosphorylation of JNK and p38 MAPK, thereby mitigating stress-induced apoptosis and inflammatory responses .
  • Regulation of Protein Interactions : The inhibitor disrupts interactions between ASK1 and its regulatory proteins, such as thioredoxin (Trx), which normally inhibits ASK1 activity by promoting its degradation .

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications in diseases characterized by excessive ASK1 activation.

Table 1: Effects of this compound on Cellular Responses

Cell Type Response Mechanism Reference
CardiomyocytesReduced apoptosisInhibition of ASK1-mediated JNK activation
Neuronal cellsDecreased inflammatory markersSuppression of p38 MAPK signaling
FibroblastsEnhanced survivalBlockade of ROS-induced ASK1 activation

Case Studies

Several case studies have demonstrated the efficacy of this compound in preclinical models.

Case Study 1: Myocardial Ischemia-Reperfusion Injury

In a study using ASK1-deficient mice subjected to myocardial ischemia-reperfusion injury, treatment with this compound significantly reduced infarct size and improved cardiac function. This suggests that inhibiting ASK1 can protect against cardiac cell death induced by oxidative stress .

Case Study 2: Neurodegenerative Disorders

Research indicates that this compound administration in models of neurodegeneration led to a decrease in neuronal cell death and inflammatory cytokine production. This highlights its potential as a therapeutic agent for conditions like Alzheimer's disease where ASK1 is implicated .

Therapeutic Applications

Given the role of ASK1 in various diseases, this compound presents a promising avenue for therapeutic intervention:

  • Cardiovascular Diseases : By inhibiting ASK1, this compound may reduce myocardial injury during ischemic events.
  • Neurodegenerative Disorders : Its anti-inflammatory properties could be beneficial in treating Alzheimer’s disease and other neurodegenerative conditions.
  • Inflammatory Diseases : The compound may serve as a treatment option for chronic inflammatory diseases by modulating the inflammatory response mediated by ASK1 signaling pathways.

Properties

IUPAC Name

4-(4-cyclopropylimidazol-1-yl)-N-[3-(4-cyclopropyl-1,2,4-triazol-3-yl)phenyl]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N7O/c31-23(20-11-19(8-9-24-20)29-12-21(25-13-29)15-4-5-15)27-17-3-1-2-16(10-17)22-28-26-14-30(22)18-6-7-18/h1-3,8-15,18H,4-7H2,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCMQKWOUIMBEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(C=N2)C3=CC(=NC=C3)C(=O)NC4=CC=CC(=C4)C5=NN=CN5C6CC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the primary function of ASK1 in cellular processes?

A1: ASK1 is a key player in cellular responses to stress, particularly oxidative stress. It plays a critical role in regulating apoptosis (programmed cell death) [, ]. Upon activation by various stimuli, including reactive oxygen species (ROS), ASK1 initiates a signaling cascade that can ultimately lead to cell death [].

Q2: How does ASK1 contribute to the survival of plasma cells?

A2: Research indicates that the transcription factor Blimp-1, crucial for plasma cell differentiation, directly suppresses ASK1 transcription []. This suppression is essential for the long-term survival of plasma cells. When Blimp-1 is inhibited, ASK1 activity increases, leading to plasma cell apoptosis [].

Q3: Can manipulating ASK1 activity be beneficial in certain medical contexts?

A3: Emerging research suggests that inhibiting ASK1 could hold therapeutic potential:

  • Enhanced immune response: Suppressing ASK1 activity may improve the survival of long-lived plasma cells, potentially leading to enhanced antibody production and a more robust immune response to vaccines [].
  • Tissue regeneration: Studies show that inhibiting ASK1 can promote wound healing and tissue regeneration. For instance, ASK1 knockout mice exhibit enhanced auricular cartilage regeneration after injury []. This effect is linked to prolonged keratinocyte activation and possible promotion of blastema formation in the wound epidermis [].

Q4: What are the potential implications of the interaction between ASK1 and the unfolded protein response (UPR)?

A4: The research suggests that ASK1 is implicated in the cellular response to ER stress, a condition triggered by the accumulation of unfolded proteins []. ASK1 activation, potentially mediated by its interaction with proteins like Ire1 within the UPR pathway, can lead to either autophagy (a cellular recycling process) or apoptosis, depending on the severity and duration of the stress [].

Q5: Are there specific cell types where ASK1 activity is particularly relevant?

A5: Beyond plasma cells, ASK1's role in axon degeneration is noteworthy []. Research demonstrates that the activation of a CaMKII-Sarm1-ASK1 signaling pathway can actually protect axons from degeneration caused by mitochondrial dysfunction []. This finding highlights the complex and context-dependent nature of ASK1 activity in different cellular environments.

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